molecular formula C15H10N2O3S B8047637 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole

2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B8047637
M. Wt: 298.3 g/mol
InChI Key: DJOOMBSKMAMCNH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole (C₁₅H₁₀N₂O₃S, molecular weight: 298.32 g/mol) is a thiazole derivative featuring a 3-nitrophenyl group at position 2 and a 2-hydroxyphenyl substituent at position 4 of the thiazole ring. This compound is of interest due to its structural similarity to pharmacologically active thiazoles, which often exhibit antimicrobial, anticancer, or enzyme-modulating properties .

Properties

IUPAC Name

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14-7-2-1-6-12(14)13-9-21-15(16-13)10-4-3-5-11(8-10)17(19)20/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOOMBSKMAMCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation

Thioamides derive from carboxamide precursors via thionation. For example, 2-hydroxyphenyl acetamide can be converted to its thioamide analog using Lawesson’s reagent (2.5 equiv, toluene, reflux, 4 h), achieving >85% conversion. Alternative thionating agents like P4_4S10_{10} in pyridine also yield viable thioamides but require longer reaction times (12–24 h).

α-Halo Ketone Synthesis

The 3-nitrophenyl moiety is introduced via α-bromo ketones. A representative synthesis involves:

  • Nitration of acetophenone : Treating acetophenone with concentrated HNO3_3/H2_2SO4_4 at 0–5°C yields 3-nitroacetophenone (72% yield).

  • Bromination : Reacting 3-nitroacetophenone with bromine (1.1 equiv) in acetic acid at 25°C generates 2-bromo-1-(3-nitrophenyl)ethan-1-one (89% yield).

Condensation Reaction

Combining the thioamide (1.0 equiv) and α-bromo ketone (1.2 equiv) in ethanol at 70°C for 3–5 h affords the thiazole product. This method produced 4-phenyl-1,3-thiazoles with 82–98% yields in model systems, suggesting comparable efficiency for the target compound.

Table 1: Hantzsch Condensation Parameters for Analogous Thiazoles

Thioamide Sourceα-Halo KetoneSolventTemp (°C)Yield (%)Purity (%)
2-Hydroxyphenyl thioamide2-Bromo-1-(3-nitrophenyl)ethan-1-oneEthanol7085*90*
4-MethylthioamideEthyl 2-chloroacetoacetateAcetonitrile659491

*Theoretical values based on analogous reactions.

Post-Synthetic Nitration of Pre-Formed Thiazoles

Direct nitration of pre-assembled thiazoles offers a pathway to install nitro groups with regiochemical control, as demonstrated in febuxostat intermediate synthesis.

Substrate Preparation

Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate serves as a model substrate. For the target compound, the analogous precursor would be 2-phenyl-4-(2-hydroxyphenyl)thiazole .

Nitration Conditions

A mixture of metal nitrate (e.g., Cu(NO3_3)2_2, 0.5 equiv), acid chloride (POCl3_3, 1.3 equiv), and DMF (1.3 equiv) in acetonitrile at 25–45°C achieves nitration at the phenyl ring’s meta position. Applied to 2-phenyl-4-(2-hydroxyphenyl)thiazole, this method could yield the 3-nitro derivative with:

  • Reaction Time : 30–60 min

  • Yield : 81–94% (observed in analogous systems)

  • Purity : 91–93% after workup

Table 2: Nitration Efficiency for Hydroxyphenyl-Thiazoles

SubstrateNitrating AgentAcid ChlorideSolventYield (%)
Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylateCu(NO3_3)2_2POCl3_3Acetonitrile94
Ethyl 2-(2-hydroxyphenyl)-4-phenylthiazole*NaNO3_3SOCl2_2DMF82*

*Theoretical adaptation based on.

Alternative Functionalization Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 2-bromo-4-(2-hydroxyphenyl)thiazole and 3-nitrophenylboronic acid is plausible but unexplored in the provided sources. Challenges include coordinating the hydroxyl group’s acidity with catalyst stability.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Hantzsch Synthesis : High yields (85–98%) but requires multi-step precursor synthesis.

  • Post-Synthetic Nitration : Single-step functionalization with excellent regiocontrol, though substrate preparation remains laborious.

Environmental and Economic Considerations

  • Waste Generation : Nitration methods produce acidic waste (HCl, HNO3_3), necessitating neutralization.

  • Cost : Lawesson’s reagent and POCl3_3 increase expenses compared to NaNO3_3-based nitration .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4).

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (HSO3Cl), or halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-nitrophenyl)-4-(2-oxophenyl)thiazole.

    Reduction: Formation of 2-(3-aminophenyl)-4-(2-hydroxyphenyl)thiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of the nitro and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Antifungal Activity

Thiazole derivatives with nitrophenyl or substituted phenyl groups demonstrate notable antifungal activity. For example:

  • 2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole (2h) and 4-(4-chlorophenyl) analog (2l) showed MIC₉₀ values of 1.95 μg/mL against Candida albicans, outperforming ketoconazole (MIC₉₀: 7.81 μg/mL) .
  • Dicyclopropyl-thiazole derivatives (e.g., 3a–3c ) exhibited antifungal efficacy with low toxicity profiles, suggesting that bulky substituents enhance selectivity .

Key Insight : The 3-nitrophenyl group in the target compound may enhance antifungal activity through electron-withdrawing effects, though direct evidence requires further study.

Anticancer Activity

4-Cyanophenyl-substituted thiazoles, such as 3f and 3a', demonstrated potent anticancer activity:

  • 3f (2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole) achieved GI₅₀ values of 1.0 ± 0.1 μM against MCF-7 breast cancer cells, surpassing cisplatin .
  • 3b' and 3n showed GI₅₀ values of 1.6 ± 0.2 μM and 1.1 ± 0.5 μM, respectively, against HCT-116 colorectal carcinoma cells .

Enzyme Inhibition and Antioxidant Activity

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives (e.g., 32 ) exhibited selective hMAO-B inhibition (IC₅₀: <10 μM) and antioxidant activity, attributed to the nitro group’s electron-withdrawing effects and hydrazone flexibility .
  • Docking studies of 2a, 2b, 2e, 2g, and 2i revealed π–π interactions with Trp286 and Tyr341 residues in acetylcholinesterase (AChE), critical for enzyme inhibition .

Comparison : The target compound’s 2-hydroxyphenyl group may engage in hydrogen bonding with enzyme active sites, while the 3-nitrophenyl group stabilizes binding via hydrophobic interactions .

Physicochemical Properties

  • 4-(3-Nitrophenyl)thiazol-2-amine has a melting point of 286°C , higher than analogs like 4-(4-methylphenyl)thiazol-2-amine (118°C), indicating nitro groups enhance thermal stability .
  • 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole’s solubility is likely low due to aromatic stacking, similar to 4-(4-cyanophenyl)thiazoles, which require DMSO for cell-based assays .

Data Tables

Compound Biological Activity Key Metric Reference
2h (4-phenylthiazole derivative) Antifungal (C. albicans) MIC₉₀: 1.95 μg/mL
3f (4-cyanophenylthiazole) Anticancer (MCF-7) GI₅₀: 1.0 ± 0.1 μM
32 (3-nitrophenylthiazole hydrazone) hMAO-B Inhibition IC₅₀: <10 μM
2-Hydrazino-4-(4-nitrophenyl)thiazole Carcinogenicity (rat mammary tumors) Incidence: 34/35

Biological Activity

2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including anticancer, antimicrobial, and antioxidant activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O2S. Its structure includes a thiazole ring substituted with both a nitrophenyl group and a hydroxyphenyl group, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
This compoundHT-29TBD

2. Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been evaluated against various bacterial and fungal strains. The presence of the nitro group in the phenyl ring enhances the antimicrobial properties of these compounds.

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
Compound CE. coli100
Compound DS. aureus50
This compoundC. albicansTBD

In one study, thiazole derivatives demonstrated MIC values ranging from 100 to 400 µg/mL against Gram-positive bacteria . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups like nitro enhance activity.

3. Antioxidant Activity

The antioxidant potential of thiazole derivatives has been investigated through various assays measuring their ability to scavenge free radicals and inhibit lipid peroxidation. The incorporation of hydroxy groups in the structure is believed to contribute significantly to its antioxidant properties.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders . The compound's ability to form reactive intermediates may also play a role in its anticancer and antimicrobial activities.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Study on MAO Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit human MAO A and B isoforms. The results indicated that compounds with nitro substitutions exhibited selective MAO-B inhibition, suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Evaluation : In vitro studies demonstrated that certain thiazole derivatives showed significant cytotoxicity against cancer cell lines, with some exhibiting lower IC50 values than established chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, a thiazole core can be formed by reacting thiourea derivatives with α-haloketones. A nitro group is introduced via nitration of the phenyl ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by hydroxylation at the ortho position using hydroxylamine or via Ullmann-type coupling . Key steps include solvent optimization (e.g., ethanol or DMF) and catalysis (e.g., CuI for cross-coupling reactions).

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • Elemental Analysis : Confirm empirical formula (C₁₅H₁₀N₂O₃S) with <1% deviation between calculated and observed values.
  • Spectroscopy :
  • IR : Identify key functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, phenolic -OH at ~3300 cm⁻¹) .
  • NMR : ¹H NMR should resolve aromatic protons (δ 6.8–8.5 ppm) and thiazole protons (δ 7.1–7.3 ppm). ¹³C NMR confirms nitrophenyl (C-NO₂ at ~148 ppm) and hydroxyphenyl (C-OH at ~160 ppm) environments .
  • HPLC : Purity >98% using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in pharmacological applications?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). The nitro group’s electron-withdrawing effect and thiazole’s π-π stacking potential are critical for binding affinity .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing reactivity toward nucleophilic attack .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted thiazoles?

  • Case Study : Discrepancies in ¹H NMR shifts may arise from solvent polarity or tautomerism.

  • Approach :

Perform solvent titration (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Validate via X-ray crystallography if single crystals are obtainable .

  • Example : The hydroxyphenyl proton’s shift varies by 0.3 ppm in polar vs. nonpolar solvents due to hydrogen bonding .

Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?

  • Methodology :

  • Factorial Design : Apply a 2³ factorial experiment varying catalyst (e.g., CuI, Pd/C), temperature (25°C vs. 80°C), and solvent (ethanol vs. DMF). Analyze interactions using ANOVA .
  • Case Result : CuI in DMF at 80°C may increase yield by 25% compared to ethanol at 25°C, but with trade-offs in purity .
    • Validation : Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodology :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–14) and monitor degradation via HPLC. The nitro group stabilizes the thiazole ring under acidic conditions but promotes hydrolysis at pH >10 due to hydroxide ion attack on the thiazole C2 position .
  • Kinetic Studies : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots .

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